molecular formula C21H30N4O3 B286435 2-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione

2-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione

Katalognummer: B286435
Molekulargewicht: 386.5 g/mol
InChI-Schlüssel: OMNWLCKJJCHDRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Wirkmechanismus

2-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the development and survival of certain cancer cells. By inhibiting BTK, this compound blocks the signaling pathways that promote cancer cell growth and survival, leading to tumor regression.
Biochemical and physiological effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. The compound is well-tolerated in preclinical models and has shown minimal toxicity in non-cancerous cells. This compound has also been shown to penetrate the blood-brain barrier, making it a potential treatment for brain tumors.

Vorteile Und Einschränkungen Für Laborexperimente

2-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has several advantages for use in laboratory experiments, including its potent anti-tumor activity, selectivity for BTK, and ability to overcome resistance to other targeted therapies. However, the complex synthesis of this compound may limit its availability for use in laboratory experiments, and the high cost of the compound may also be a limiting factor.

Zukünftige Richtungen

There are several future directions for the development of 2-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione as a cancer therapy. These include:
1. Clinical trials: this compound is currently being evaluated in clinical trials for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. The results of these trials will provide important information on the safety and efficacy of this compound in humans.
2. Combination therapies: this compound has shown promising results in combination with other targeted therapies, such as inhibitors of the PI3K/Akt/mTOR pathway. Further studies are needed to identify the optimal combination therapies for the treatment of different types of cancer.
3. Biomarker identification: Biomarkers that predict response to this compound could be used to identify patients who are most likely to benefit from the therapy. Further studies are needed to identify these biomarkers and validate their clinical utility.
4. Development of analogs: The synthesis of this compound is a complex process that may limit its availability for use in laboratory experiments and clinical trials. The development of analogs with improved pharmacokinetic and pharmacodynamic properties could overcome this limitation and expand the potential applications of BTK inhibitors in cancer therapy.
In conclusion, this compound is a promising small molecule inhibitor that has shown potent anti-tumor activity in preclinical models of cancer. The compound has a favorable pharmacokinetic profile and is well-tolerated in non-cancerous cells. Further studies are needed to evaluate the safety and efficacy of this compound in humans and to identify the optimal combination therapies and biomarkers for its use in cancer therapy.

Synthesemethoden

The synthesis of 2-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione involves several steps, including the reaction of 2-methoxyphenylpiperazine with 4-bromobutylamine to obtain the intermediate compound, which is then reacted with tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione to obtain the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Wissenschaftliche Forschungsanwendungen

2-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, this compound has shown potent anti-tumor activity, both as a single agent and in combination with other therapies. This compound has also been shown to overcome resistance to other targeted therapies, making it a promising candidate for the treatment of drug-resistant cancers.

Eigenschaften

Molekularformel

C21H30N4O3

Molekulargewicht

386.5 g/mol

IUPAC-Name

2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione

InChI

InChI=1S/C21H30N4O3/c1-28-19-9-3-2-7-17(19)23-15-13-22(14-16-23)10-4-5-11-25-20(26)18-8-6-12-24(18)21(25)27/h2-3,7,9,18H,4-6,8,10-16H2,1H3

InChI-Schlüssel

OMNWLCKJJCHDRR-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)C4CCCN4C3=O

Kanonische SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)C4CCCN4C3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.